N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide
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Description
N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C16H14N6O3S and its molecular weight is 370.39. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the c-Met kinase . c-Met kinase is a protein that plays a crucial role in cellular growth, survival, and migration. It is often overexpressed in various types of cancer, making it a significant target for anti-cancer therapies .
Mode of Action
The compound interacts with its target, the c-Met kinase, by inhibiting its activity . This inhibition prevents the kinase from phosphorylating other proteins, a process that is essential for the transmission of growth and survival signals within the cell . As a result, the compound can effectively halt the proliferation of cancer cells .
Biochemical Pathways
The inhibition of c-Met kinase affects several biochemical pathways. Most notably, it disrupts the HGF/c-Met signaling pathway , which is involved in cell growth, survival, and migration . By inhibiting this pathway, the compound can prevent the uncontrolled growth and spread of cancer cells .
Result of Action
The result of the compound’s action is a significant reduction in the growth and proliferation of cancer cells . In particular, it has shown excellent anti-tumor activity against A549, MCF-7, and HeLa cancer cell lines . This suggests that the compound could potentially be used as a therapeutic agent in the treatment of various types of cancer .
Biological Activity
N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on available research findings.
Chemical Structure and Synthesis
The compound features a complex structure characterized by a triazolo-pyrazine core linked to an isoxazole moiety and a thiophene ring. The molecular formula is C16H14N6O3S with a molecular weight of 370.4 g/mol.
Synthetic Routes
The synthesis of this compound typically involves several key steps:
- Formation of the Triazolo-Pyrazine Core : This is achieved through cyclization reactions under acidic or basic conditions.
- Alkylation : The ethoxy group is introduced via alkylation using ethyl halides in the presence of a base like potassium carbonate.
- Coupling with Isoxazole and Thiophene : The final product is formed through coupling reactions that incorporate the thiophene and isoxazole components.
Anticancer Properties
Research indicates that compounds within the triazolo[4,3-a]pyrazine class exhibit significant anticancer activities. Specifically, this compound has shown promise as a dual inhibitor of c-Met and VEGFR-2 pathways, which are critical targets in cancer therapy .
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines by modulating the expression of key apoptotic proteins such as Bcl-2 and p21^WAF-1. For instance:
- Isoxazole (3) : Induces a decrease in Bcl-2 expression while increasing p21^WAF-1 levels.
These effects suggest that the compound may promote apoptosis and cell cycle arrest in malignant cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have reported moderate to good antibacterial activity against various strains, indicating potential applications in treating bacterial infections .
The mechanism by which this compound exerts its biological effects involves:
- Receptor Binding : Interaction with specific molecular targets such as enzymes or receptors.
- Enzyme Inhibition : Modulation of enzyme activity leading to altered signaling pathways associated with cell proliferation and survival.
Case Studies
Several studies have documented the biological efficacy of this compound:
Properties
IUPAC Name |
N-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6O3S/c1-2-24-16-14-20-19-13(22(14)6-5-17-16)9-18-15(23)10-8-11(25-21-10)12-4-3-7-26-12/h3-8H,2,9H2,1H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQHCDMJSEWFVLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=CN2C1=NN=C2CNC(=O)C3=NOC(=C3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.